3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Overview
Description
3-(Azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride is a synthetic organic compound characterized by the presence of an azetidine ring, a sulfonyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride typically involves multiple steps:
Formation of Azetidine-3-sulfonyl Chloride: This step involves the reaction of azetidine with chlorosulfonic acid under controlled conditions to form azetidine-3-sulfonyl chloride.
Cyclization to Form Triazole Ring: The azetidine-3-sulfonyl chloride is then reacted with hydrazine derivatives to form the triazole ring through a cyclization reaction.
Methylation: The triazole intermediate is methylated using methyl iodide or a similar methylating agent.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through crystallization and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amine or thiol derivatives.
Substitution: The azetidine ring and triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine or thiol derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidine-3-sulfonyl)-4H-1,2,4-triazole
- 4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride
- 3-(Azetidine-3-sulfonyl)-4-methyl-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of both the azetidine ring and the triazole ring in its structure. This dual-ring system provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(azetidin-3-ylsulfonyl)-4-methyl-1,2,4-triazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S.ClH/c1-10-4-8-9-6(10)13(11,12)5-2-7-3-5;/h4-5,7H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTCKTBJMYPKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.